molecular formula C12H17NO3 B1469269 1-(Cyclopent-3-ene-1-carbonyl)piperidine-4-carboxylic acid CAS No. 1341613-31-7

1-(Cyclopent-3-ene-1-carbonyl)piperidine-4-carboxylic acid

Cat. No.: B1469269
CAS No.: 1341613-31-7
M. Wt: 223.27 g/mol
InChI Key: RCBVJRHFUAWXMD-UHFFFAOYSA-N
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Description

1-(Cyclopent-3-ene-1-carbonyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C12H17NO3. It is a derivative of piperidine and cyclopentene, featuring a carboxylic acid functional group. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 1-(Cyclopent-3-ene-1-carbonyl)piperidine-4-carboxylic acid typically involves the reaction of cyclopent-3-ene-1-carboxylic acid with piperidine derivatives under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond between the cyclopentene and piperidine moieties. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Chemical Reactions Analysis

1-(Cyclopent-3-ene-1-carbonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the cyclopentene ring, leading to the formation of various substituted derivatives.

    Cycloaddition: The cyclopentene ring can participate in Diels-Alder reactions with dienophiles to form bicyclic compounds

Scientific Research Applications

1-(Cyclopent-3-ene-1-carbonyl)piperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.

    Industry: It is used in the production of fine chemicals and as a building block for the synthesis of more complex molecules

Mechanism of Action

The mechanism of action of 1-(Cyclopent-3-ene-1-carbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

1-(Cyclopent-3-ene-1-carbonyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of the cyclopentene and piperidine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(cyclopent-3-ene-1-carbonyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c14-11(9-3-1-2-4-9)13-7-5-10(6-8-13)12(15)16/h1-2,9-10H,3-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBVJRHFUAWXMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)C2CC=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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